

In-Depth Technical Guide: 6-Bromo-1,4-dichlorophthalazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Bromo-1,4-dichlorophthalazine*

Cat. No.: *B1291835*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-1,4-dichlorophthalazine**, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physical and chemical properties, a proposed synthesis protocol, and relevant safety information.

Chemical Identity and Properties

IUPAC Name: **6-Bromo-1,4-dichlorophthalazine**

Also referred to as Phthalazine, 6-bromo-1,4-dichloro-, this compound is a substituted derivative of the bicyclic heteroaromatic phthalazine.

Property	Value	Source
CAS Number	240400-95-7	[1]
Molecular Formula	C ₈ H ₃ BrCl ₂ N ₂	[1]
Molecular Weight	277.93 g/mol	[1] [2]
Predicted Boiling Point	449.5 ± 40.0 °C	
Predicted Density	1.851 ± 0.06 g/cm ³	

Note: Experimental values for boiling point and density are not readily available in published literature; the provided values are predictions.

Synthesis Protocol

A detailed experimental protocol for the direct synthesis of **6-Bromo-1,4-dichlorophthalazine** is not explicitly available in the reviewed literature. However, based on the synthesis of the closely related compound, 6-Bromo-4-chlorophthalazin-1(2H)-one, a plausible and effective two-step synthesis method is proposed. This involves the initial formation of a phthalazinedione followed by a robust chlorination step.

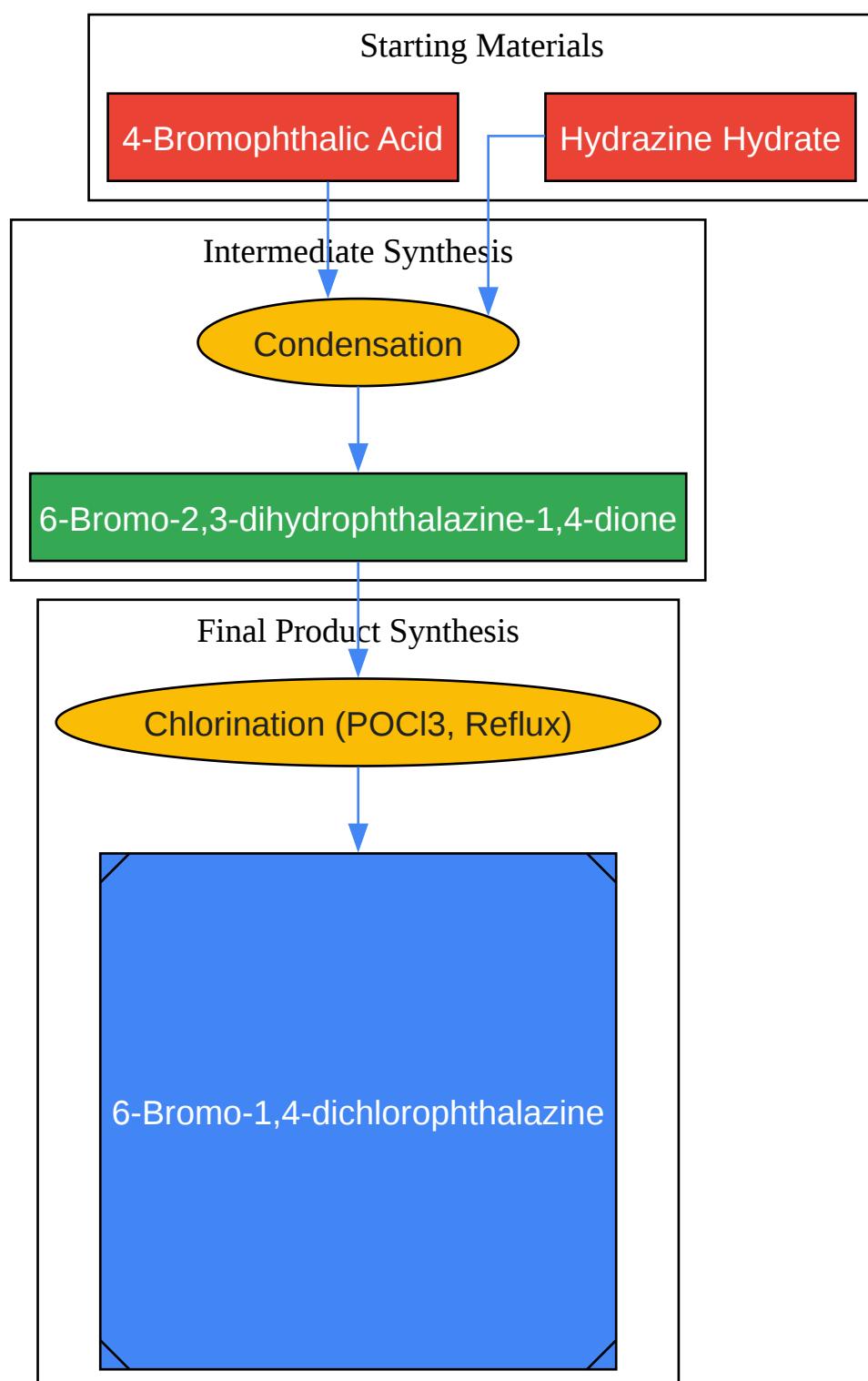
Step 1: Synthesis of 6-Bromo-2,3-dihydrophthalazine-1,4-dione

The synthesis of the precursor, 6-bromo-2,3-dihydrophthalazine-1,4-dione, can be achieved through the condensation of 4-bromophthalic acid or its anhydride with hydrazine hydrate. This is a standard procedure for the formation of the phthalazinedione ring system.

Step 2: Dichlorination to Yield 6-Bromo-1,4-dichlorophthalazine

The crucial step is the conversion of the dione to the dichloro derivative. A protocol for the synthesis of the monochlorinated analog provides a strong basis for this transformation.^[3] It is proposed that modifying the reaction conditions, such as prolonging the reaction time or increasing the temperature, will facilitate the second chlorination.

Proposed Experimental Protocol:


A mixture of 6-bromo-2,3-dihydrophthalazine-1,4-dione and an excess of a chlorinating agent, such as phosphorus oxychloride (POCl_3), is heated under reflux.^{[4][5]} The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the completion of the dichlorination.

Detailed Procedure (Adapted from a similar synthesis^[3]):

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2,3-dihydropthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl_3) (a significant excess, e.g., 5-10 equivalents).
- Heat the mixture to reflux and maintain the temperature for an extended period (e.g., 6-12 hours), monitoring the reaction's progress.
- After completion, allow the reaction mixture to cool to room temperature.
- Carefully quench the excess POCl_3 by slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
- The crude product will precipitate out of the aqueous solution.
- Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
- Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Experimental Workflow Diagram

The logical flow of the proposed synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-Bromo-1,4-dichlorophthalazine**.

Reactivity and Potential Applications

The two chlorine atoms at the 1 and 4 positions of the phthalazine ring are susceptible to nucleophilic substitution. This reactivity makes **6-Bromo-1,4-dichlorophthalazine** a versatile building block for the synthesis of a wide range of derivatives. By introducing different nucleophiles, researchers can systematically modify the molecule's properties to develop novel compounds for applications in:

- Medicinal Chemistry: As a scaffold for the development of new therapeutic agents.
- Materials Science: For the creation of functional organic materials with specific electronic or optical properties.

Safety Information

Detailed toxicological data for **6-Bromo-1,4-dichlorophthalazine** is not available. However, based on the reactivity of similar halogenated aromatic compounds and the presence of chloro and bromo substituents, it should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The proposed synthesis protocol is based on related chemical literature and has not been experimentally validated by the authors of this guide. All chemical syntheses should be performed with appropriate safety measures and by trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Phthalazine, 6-bromo-1,4-dichloro- CAS#: 240400-95-7 [m.chemicalbook.com]
2. 6-Bromo-1,4-dichlorophthalazine - CAS:240400-95-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-1,4-dichlorophthalazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291835#6-bromo-1-4-dichlorophthalazine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com